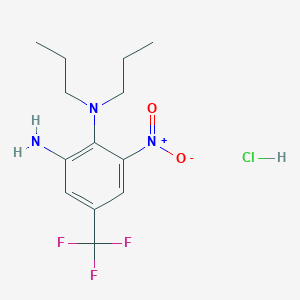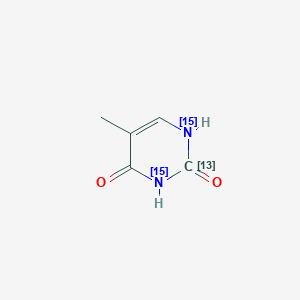
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione, also known as thymine, is a pyrimidine nucleobase. It is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. Thymine pairs with adenine via two hydrogen bonds, stabilizing the nucleic acid structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of urea with β-ketoesters under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production of thymine often involves the fermentation of microorganisms that can produce nucleotides. The nucleotides are then hydrolyzed to release the nucleobases, including thymine. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol.
Reduction: Reduction of thymine can yield dihydrothymine.
Substitution: Thymine can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is a common oxidizing agent used to oxidize thymine.
Reduction: Sodium borohydride can be used for the reduction of thymine.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products
Oxidation: Thymine glycol
Reduction: Dihydrothymine
Substitution: Halogenated thymine derivatives
Wissenschaftliche Forschungsanwendungen
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of nucleic acid chemistry.
Biology: Essential for DNA synthesis and repair studies.
Medicine: Investigated for its role in genetic disorders and potential therapeutic applications.
Industry: Used in the production of synthetic nucleotides and as a standard in analytical chemistry.
Wirkmechanismus
Thymine exerts its effects primarily through its role in DNA. It pairs with adenine via hydrogen bonds, contributing to the stability and integrity of the DNA double helix. Thymine’s methyl group also plays a crucial role in the recognition and repair of DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uracil: Similar structure but lacks the methyl group.
Cytosine: Another pyrimidine nucleobase but pairs with guanine.
5-fluorouracil: A fluorinated derivative used in cancer treatment.
Uniqueness
The presence of the methyl group in thymine distinguishes it from uracil, making it more hydrophobic and influencing its interactions within the DNA molecule. This methyl group also plays a role in the recognition and repair mechanisms of DNA, highlighting thymine’s unique biological significance.
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
129.09 g/mol |
IUPAC-Name |
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1,6+1,7+1 |
InChI-Schlüssel |
RWQNBRDOKXIBIV-SVFBATFISA-N |
Isomerische SMILES |
CC1=C[15NH][13C](=O)[15NH]C1=O |
Kanonische SMILES |
CC1=CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


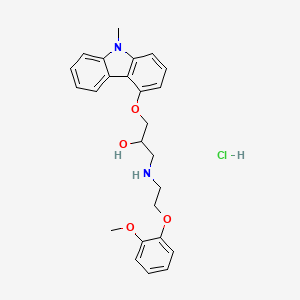
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
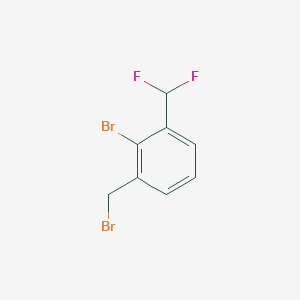
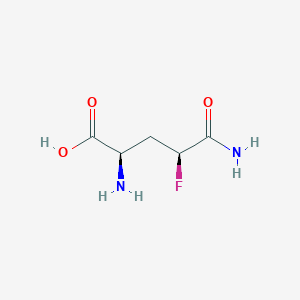



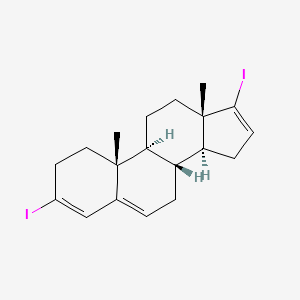
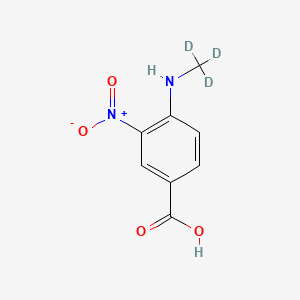
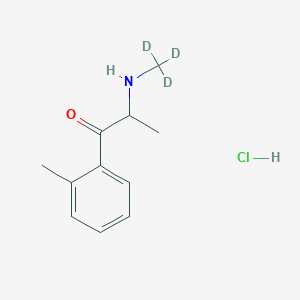
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
